molecular formula C10H11N3O3 B12978807 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Cat. No.: B12978807
M. Wt: 221.21 g/mol
InChI Key: RDTOKNNZJDHPHQ-UHFFFAOYSA-N
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Description

1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrrolo and triazine rings

Preparation Methods

The synthesis of 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has been extensively studied for its applications in:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways, ultimately exerting its biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, which share structural similarities but differ in their substituents. For example:

  • 1,4-Dihydro-5-methyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
  • 1,4-Dihydro-5-ethyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

These compounds exhibit unique properties and reactivities, making 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid distinct in its applications and effectiveness .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

4-oxo-5-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5(2)7-6(10(15)16)3-13-8(7)9(14)11-4-12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14)

InChI Key

RDTOKNNZJDHPHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=O)NC=NN2C=C1C(=O)O

Origin of Product

United States

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